![molecular formula C19H13NO B14396359 (1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone CAS No. 88091-82-1](/img/structure/B14396359.png)
(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone: is a chemical compound that belongs to the class of indeno-pyridine derivatives. This compound is characterized by a fused ring system that includes an indene and a pyridine ring, along with a phenyl group attached to a methanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting materials such as indene derivatives and pyridine derivatives can be reacted in the presence of catalysts to form the indeno-pyridine core
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to facilitate the reactions efficiently. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential. Research has indicated that these compounds may exhibit activity against certain types of cancer cells, making them candidates for further drug development.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of (1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole nucleus and exhibit diverse biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6) contain the pyridine ring and are important in various biological processes.
Uniqueness: (1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone is unique due to its fused indeno-pyridine ring system combined with a phenyl group and methanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88091-82-1 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1H-indeno[2,1-b]pyridin-9-yl(phenyl)methanone |
InChI |
InChI=1S/C19H13NO/c21-19(13-7-2-1-3-8-13)17-15-10-5-4-9-14(15)16-11-6-12-20-18(16)17/h1-12,20H |
InChI Key |
SPWNXIDFCTXBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC=CN3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
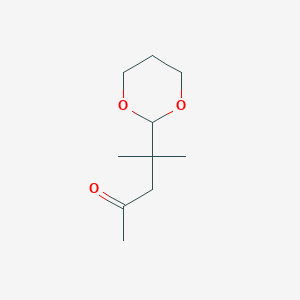
phosphane](/img/structure/B14396281.png)
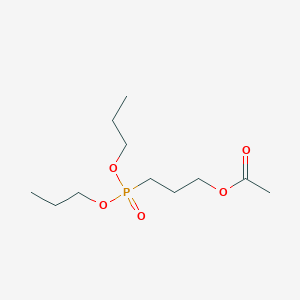

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
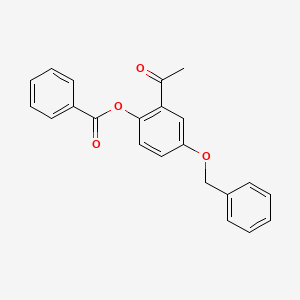
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
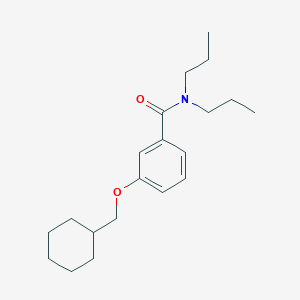
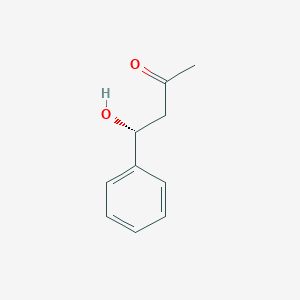
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

